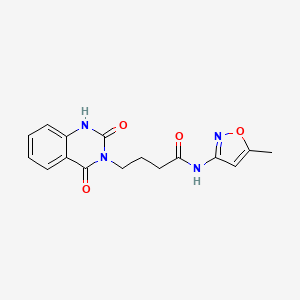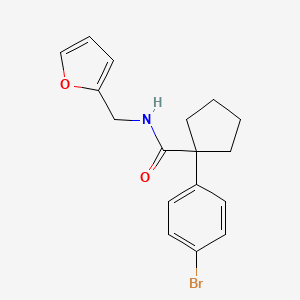![molecular formula C18H24N2O2 B4578183 3-ethyl-N-[1-(4-isopropylphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4578183.png)
3-ethyl-N-[1-(4-isopropylphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide
Overview
Description
3-ethyl-N-[1-(4-isopropylphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide, also known as A-796260, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It is a potent and selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells. The compound has gained attention for its potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases.
Mechanism of Action
3-ethyl-N-[1-(4-isopropylphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide exerts its effects through its selective activation of the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. This results in a reduction in inflammation and immune-mediated tissue damage.
Biochemical and Physiological Effects
3-ethyl-N-[1-(4-isopropylphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide has been shown to have potent anti-inflammatory effects in various animal models of inflammatory and autoimmune diseases. The compound has been shown to reduce inflammation and tissue damage in the joints of rats with rheumatoid arthritis and to improve neurological function in mice with experimental autoimmune encephalomyelitis, a model of multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-ethyl-N-[1-(4-isopropylphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide in lab experiments is its high selectivity for the CB2 receptor, which allows for specific targeting of immune cells. However, the compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, the compound has a relatively short half-life, which can limit its effectiveness in some experimental settings.
Future Directions
There are several potential future directions for research on 3-ethyl-N-[1-(4-isopropylphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide. One area of interest is the development of more potent and selective CB2 agonists that can be used in the treatment of inflammatory and autoimmune diseases. Another area of interest is the investigation of the potential use of 3-ethyl-N-[1-(4-isopropylphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide in the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-ethyl-N-[1-(4-isopropylphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide and its effects on immune cell function.
Scientific Research Applications
3-ethyl-N-[1-(4-isopropylphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. The compound has been shown to have potent anti-inflammatory and immunomodulatory effects, primarily through its activation of the CB2 receptor.
properties
IUPAC Name |
3-ethyl-5-methyl-N-[1-(4-propan-2-ylphenyl)ethyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-6-16-17(13(5)22-20-16)18(21)19-12(4)15-9-7-14(8-10-15)11(2)3/h7-12H,6H2,1-5H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUQYQQUODEBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC(C)C2=CC=C(C=C2)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({4-allyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B4578111.png)
![methyl 2-({[7-(diethylamino)-2-imino-2H-chromen-3-yl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4578120.png)
![methyl 5-(aminocarbonyl)-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4578123.png)

![4-{3-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4578132.png)
![4-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4578144.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B4578173.png)
![2-{4-[(2-fluorobenzyl)oxy]benzylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4578188.png)
![1-[(5-isobutyl-3-isoxazolyl)carbonyl]-4-phenylpiperazine](/img/structure/B4578189.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4578197.png)

![4-oxo-N-propyl-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4578207.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4578208.png)